In Vitro PAF Antagonism: Superior Potency in Rabbit and Human Platelet Aggregation Assays Compared to CV-6209 and CV-3988, and Equivalent to WEB 2086
TCV-309 demonstrates high-affinity PAF receptor antagonism, exhibiting comparable or superior potency to key reference compounds in standardized in vitro assays. In a direct head-to-head comparison, TCV-309 was found to be as potent as WEB 2086 and more potent than both CV-6209 and CV-3988 [1]. Specifically, TCV-309 inhibited PAF-induced aggregation of rabbit and human platelets with IC50 values of 33 nM and 58 nM, respectively, and inhibited [3H]PAF binding to rabbit platelet microsomes with an IC50 of 27 nM [1]. In contrast, published IC50 values for CV-6209 in similar assays are 75 nM (rabbit) and 170 nM (human) .
| Evidence Dimension | Inhibition of PAF-induced platelet aggregation (Rabbit) |
|---|---|
| Target Compound Data | IC50 = 33 nM |
| Comparator Or Baseline | CV-6209 (IC50 = 75 nM), WEB 2086 (Equipotent) |
| Quantified Difference | TCV-309 is approximately 2.3x more potent than CV-6209 in rabbit platelet assay. |
| Conditions | Rabbit platelet-rich plasma stimulated with PAF |
Why This Matters
This data establishes a clear potency benchmark for researchers requiring a highly potent PAF antagonist for in vitro mechanistic studies, particularly when comparing results across different antagonist tools.
- [1] Terashita Z, Kawamura M, Takatani M, Tsushima S, Imura Y, Nishikawa K. Beneficial effects of TCV-309, a novel potent and selective platelet activating factor antagonist in endotoxin and anaphylactic shock in rodents. J Pharmacol Exp Ther. 1992 Feb;260(2):748-55. PMID: 1738121. View Source
